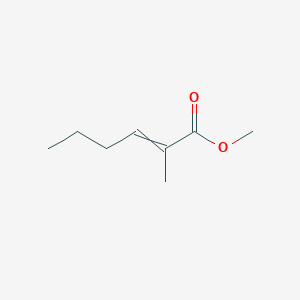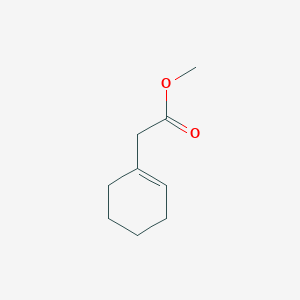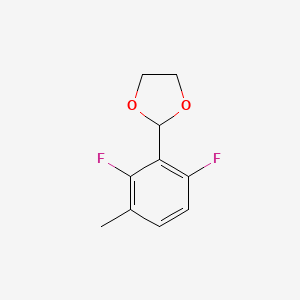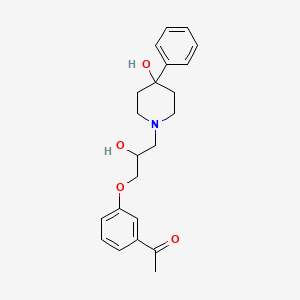![molecular formula C8H13NO3 B13960958 6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 54725-52-9](/img/structure/B13960958.png)
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a tropane alkaloid, a class of nitrogen-containing compounds known for their diverse biological activities. This compound is structurally characterized by a bicyclic framework with a nitrogen atom and two hydroxyl groups at positions 6 and 7, and a ketone group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can yield secondary alcohols.
科学的研究の応用
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
作用機序
The mechanism of action of 6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. As a tropane alkaloid, it can interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can lead to inhibition of acetylcholine binding, resulting in anticholinergic effects .
類似化合物との比較
Similar Compounds
Tropinone: Another tropane alkaloid with a similar bicyclic structure but lacking the hydroxyl groups at positions 6 and 7.
Cocaine: A well-known tropane alkaloid with a similar core structure but different functional groups.
Scopolamine: A tropane alkaloid with similar biological activities but different substituents on the bicyclic scaffold.
Uniqueness
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to the presence of hydroxyl groups at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity compared to other tropane alkaloids .
特性
CAS番号 |
54725-52-9 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO3/c1-9-5-2-4(10)3-6(9)8(12)7(5)11/h5-8,11-12H,2-3H2,1H3 |
InChIキー |
BBZXQEXUIOSPAN-UHFFFAOYSA-N |
正規SMILES |
CN1C2CC(=O)CC1C(C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



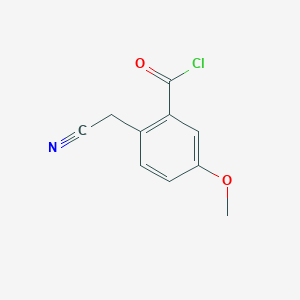
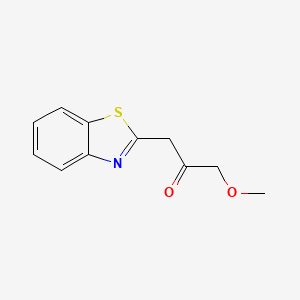

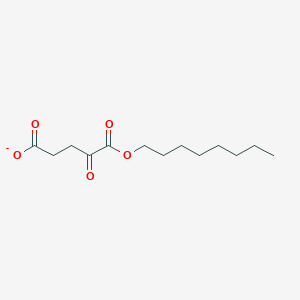

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)


